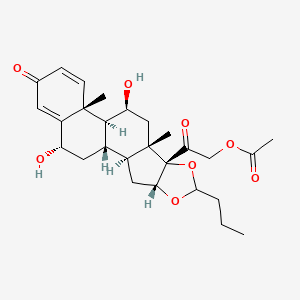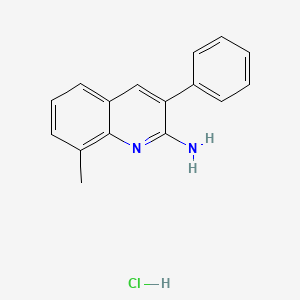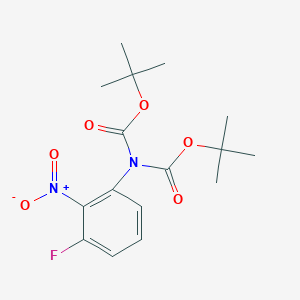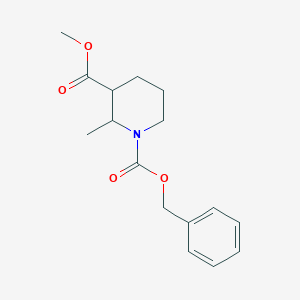![molecular formula C11H15NO B13706646 2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)
2-[(2-Phenylcyclopropyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Phenylcyclopropyl)amino]ethanol is an organic compound that features both an amino group and a hydroxyl group. This compound is notable for its unique structure, which includes a phenyl group attached to a cyclopropyl ring, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylcyclopropyl)amino]ethanol typically involves the reaction of a phenylcyclopropylamine with an appropriate epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Phenylcyclopropyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or tosylates.
Aplicaciones Científicas De Investigación
2-[(2-Phenylcyclopropyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Phenylcyclopropyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of signal transduction processes or the alteration of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylcyclopropylamine: Lacks the hydroxyl group but shares the cyclopropyl and phenyl structure.
Cyclopropylamine: Similar in structure but lacks the phenyl group.
Phenylethanolamine: Contains a phenyl group and an ethanolamine structure but lacks the cyclopropyl ring.
Uniqueness
2-[(2-Phenylcyclopropyl)amino]ethanol is unique due to the presence of both the phenylcyclopropyl and ethanolamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-[(2-phenylcyclopropyl)amino]ethanol |
InChI |
InChI=1S/C11H15NO/c13-7-6-12-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
Clave InChI |
JZFJTBJAJFLOMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1NCCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)







![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)

![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)
